5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine
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Overview
Description
5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a nitro group and a trifluoromethylphenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-(trifluoromethyl)aniline with 2,4-dichloropyrimidine in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often require solvents like acetonitrile and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the compound’s purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine involves its interaction with specific molecular targets. The nitro group and trifluoromethylphenyl group contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-nitro-3-(trifluoromethyl)phenylamine: Shares the trifluoromethylphenyl group but differs in the position of the nitro group.
2-amino-5-nitro-4-(trifluoromethyl)phenol: Similar functional groups but different core structure.
N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride: Contains trifluoromethyl and nitro groups but in a different arrangement
Uniqueness
5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine is unique due to its specific combination of functional groups and the pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-nitro-4-N-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N5O2/c12-11(13,14)6-2-1-3-7(4-6)17-9-8(19(20)21)5-16-10(15)18-9/h1-5H,(H3,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLHIHBMLPYMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2[N+](=O)[O-])N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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